2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring a methoxy-substituted benzo[d]thiazole core linked via a methylamino-acetamide bridge to a tetrahydrobenzo[d]thiazole moiety. Benzothiazoles are recognized for their chemical stability and diverse pharmacological activities, including antidiabetic, anti-inflammatory, and neuroprotective properties . This compound’s structural complexity, particularly the tetrahydrobenzo[d]thiazole group, may enhance solubility and bioavailability compared to fully aromatic analogs, while the methoxy group could modulate electronic properties and target binding.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-22(18-21-16-12(24-2)7-5-9-14(16)26-18)10-15(23)20-17-19-11-6-3-4-8-13(11)25-17/h5,7,9H,3-4,6,8,10H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBBDUMUUBNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)CCCC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole and acetamide derivatives, focusing on substituents, synthesis, and pharmacological implications.
Key Research Findings
The tetrahydrobenzo[d]thiazole moiety likely improves solubility over fully aromatic systems (e.g., 4-(4′-nitrophenyl)thiazol-2-amine), which could translate to better pharmacokinetics .
Synthetic Complexity :
- Compounds with triazole or thiadiazole linkers (e.g., 9a–e, ) require multi-step click chemistry or coupling reactions, whereas the target compound’s synthesis may prioritize cyclization and amidation steps .
- High-yield routes (e.g., 94% for 4-(4′-nitrophenyl)thiazol-2-amine) contrast with more complex syntheses for triazole-containing analogs .
Pharmacological Potential: Benzothiazoles with aryl sulfonyl groups (e.g., 11a–b in ) exhibit varied bioactivities, suggesting the target compound’s methylamino-acetamide bridge could offer unique selectivity .
Structural Hybrids :
- Hybrids like 9c () combine benzimidazole and thiazole-triazole motifs, demonstrating that multi-heterocyclic systems can enhance binding affinity but may complicate synthesis .
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